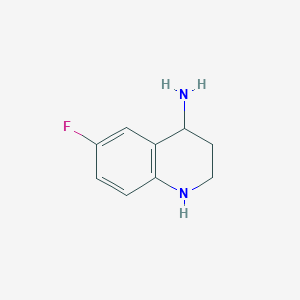

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine |

InChI |

InChI=1S/C9H11FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2 |

InChI Key |

OUZKTKLMFNPUDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C1N)C=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing a Novel Chemical Entity

This guide, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive roadmap for the research scientist. It is structured to provide not just predicted values, but more critically, the strategic thinking and detailed methodologies required to characterize this molecule from first principles. We will proceed by dissecting the molecule into its constituent parts—the 1,2,3,4-tetrahydroquinoline scaffold, the 6-fluoro substituent, and the 4-amino group—to build a predictive profile. This theoretical foundation is then coupled with robust, field-proven experimental protocols to empower researchers to generate their own high-quality, verifiable data.

Molecular Structure and Predicted Physicochemical Profile

The first step in characterizing a novel compound is a thorough analysis of its structure to predict its behavior. This in-silico assessment is fundamental to designing relevant experiments and anticipating analytical challenges.

Chemical Structure:

-

IUPAC Name: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

-

Molecular Formula: C₉H₁₁FN₂

-

Molecular Weight: 166.19 g/mol

Analysis by Analogy

To estimate the properties of the target molecule, we analyze its core scaffold and the influence of its substituents.

-

The 1,2,3,4-Tetrahydroquinoline (THQ) Scaffold: The parent THQ is a yellow liquid at room temperature with a melting point range of 9-14 °C and a boiling point of approximately 249 °C.[3][4][5] Its LogP is around 2.3, indicating a moderate degree of lipophilicity.[6] This scaffold provides the basic bicyclic structure.

-

Influence of the 6-Fluoro Substituent: Fluorine is the most electronegative element, and its substitution onto an aromatic ring has profound and well-documented effects.[7]

-

Lipophilicity: Fluorine substitution almost universally increases lipophilicity compared to its hydrogen counterpart. This can enhance membrane permeability and binding affinity but may decrease aqueous solubility.[8]

-

Acidity/Basicity (pKa): As a strong electron-withdrawing group, the fluorine at position 6 will decrease the electron density of the aromatic ring and, through resonance and inductive effects, will lower the basicity (pKa) of the secondary amine at position 1 and the primary amine at position 4. The effect is more pronounced on the aromatic amine than the aliphatic one.

-

-

Influence of the 4-Amine Substituent: The primary amine at the 4-position is the most basic center in the molecule. Its presence will dominate the pKa profile and significantly increase the potential for hydrogen bonding, which typically enhances aqueous solubility, particularly at acidic pH where it will be protonated.

Predicted Physicochemical Data Summary

Based on the structural analysis, we can compile a table of estimated properties. These values should be considered preliminary and serve as a guide for experimental design.

| Property | Predicted Value/Range | Rationale & Key Influences |

| Molecular Weight | 166.19 g/mol | Calculated from the molecular formula (C₉H₁₁FN₂). |

| Physical State | Solid | The addition of polar amine and electronegative fluorine groups likely increases intermolecular forces, favoring a solid state over the liquid parent THQ. |

| Melting Point (°C) | > 100 (Estimate) | Increased polarity and potential for hydrogen bonding from the 4-amine group suggest a significantly higher melting point than the parent THQ (9-14 °C). |

| Aqueous Solubility | pH-dependent | Low at neutral/basic pH. High at acidic pH due to protonation of the 4-amino group. The fluoro group may slightly decrease intrinsic solubility. |

| pKa (Most Basic) | 8.5 - 9.5 (Estimate) | Dominated by the 4-amino group (aliphatic amine character). The 6-fluoro group will slightly suppress this basicity through electron withdrawal. |

| LogP (Octanol/Water) | 1.8 - 2.5 (Estimate) | The parent THQ LogP is ~2.3.[6] The polar amine group will decrease this value, while the fluoro group will increase it. The net effect is likely a slight decrease or similar value. |

Experimental Characterization: Protocols and Workflows

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties and structural confirmation of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.

Synthesis and Structural Confirmation

The synthesis of substituted tetrahydroquinolines can be achieved through various methods, often involving domino reactions or the reduction of corresponding quinoline precursors.[1][9] Following synthesis and purification (e.g., by column chromatography or recrystallization), the identity and purity of the compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of protons. Expect characteristic signals for the aromatic protons (split by each other and by the fluorine), the aliphatic protons of the saturated ring, and the amine protons. The integration will confirm the proton count. Comparison with spectra of related compounds like 6-bromo-1,2,3,4-tetrahydroquinoline can aid in assignment.[10][11][12]

-

¹³C NMR: Will show the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) is critical. It will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₁₁FN₂).[13]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Melting Point Determination

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure compound.

Protocol: Capillary Melting Point Determination [16][17]

-

Sample Preparation: Ensure the synthesized compound is a fine, dry powder. If coarse, gently crush it using a mortar and pestle.[18]

-

Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the sample into the bottom. The packed sample height should be 2-3 mm.[17]

-

Measurement (Rapid): Place the capillary in a melting point apparatus. Heat at a fast rate (10-20 °C/min) to determine an approximate melting range.

-

Measurement (Accurate): Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[19][20]

Protocol: Shake-Flask Method [21][22]

-

Preparation: Prepare a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Equilibration: Add an excess amount of the solid compound to a known volume of each buffer in separate sealed glass vials. The presence of undissolved solid must be visible. Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtrate and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a standard calibration curve.[19]

-

Reporting: Report the solubility in mg/mL or µM at the specified pH and temperature.

Acid Dissociation Constant (pKa) Determination

The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and receptor binding. Potentiometric titration is a highly precise method for its determination.[23][24]

Protocol: Potentiometric Titration [25][26]

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.

-

Titration (Base): For a basic amine, the solution is first acidified with a standard HCl solution to a low pH (e.g., pH 2) to ensure full protonation.

-

Titration Run: Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.

Lipophilicity (LogP/LogD) Determination

LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) are critical measures of a compound's lipophilicity. Reverse-phase HPLC offers a rapid and reliable method for their estimation.[27][28]

Protocol: HPLC-Based LogP/LogD Estimation [29]

-

Rationale: This method correlates the retention time (tR) of a compound on a reverse-phase column (like C18) with the known LogP values of a set of standard compounds. The more lipophilic a compound is, the longer it is retained on the nonpolar stationary phase.

-

Calibration: Prepare a solution containing a series of standard compounds with well-established LogP values spanning a relevant range (e.g., LogP 1 to 5).

-

Chromatography: Run the standards and the test compound on a reverse-phase HPLC system under isocratic conditions (constant mobile phase composition, e.g., methanol/water). Record the retention time for each compound.

-

Calculation: Calculate the capacity factor (k') for each compound: k' = (tR - t₀) / t₀, where t₀ is the column dead time.

-

Correlation: Plot the known LogP values of the standards against their corresponding log(k') values. This should yield a linear relationship.

-

Determination: Determine the log(k') of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine from its chromatogram and use the linear regression equation from the standard curve to calculate its LogP. To determine LogD at a specific pH (e.g., 7.4), the mobile phase should be buffered to that pH.

The Role of In-Silico Prediction Tools

Before embarking on these experiments, it is highly advisable to use computational tools to obtain initial estimates. Software packages like ACD/Labs Percepta, MoKa, and Pallas use large databases of experimental values and algorithmic approaches to predict pKa and LogP from a chemical structure.[30][31][32] These predictions are invaluable for:

-

Prioritizing Analogs: Estimating which potential molecules in a series will have the most promising properties.

-

Guiding Experiments: Helping to select the appropriate pH range for solubility and LogD studies.

-

Cross-Validation: Providing a theoretical value to compare against experimental results.

Conclusion

The physicochemical characterization of a novel molecule such as 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is a systematic process grounded in both theoretical prediction and rigorous experimental validation. While direct data for this specific compound is not yet in the public domain, a robust profile can be built. By understanding the contributions of the tetrahydroquinoline scaffold and its fluoro and amino substituents, researchers can form strong hypotheses about its properties. These hypotheses can then be confirmed using the detailed, standardized protocols for structural verification, melting point, solubility, pKa, and LogP determination outlined in this guide. This integrated approach of prediction and experimentation is fundamental to accelerating drug discovery and development programs.

References

A comprehensive list of references will be provided upon request, including links to protocols and scientific literature supporting the methodologies and principles described herein.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 12. 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE(91-61-2) 1H NMR [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. who.int [who.int]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. researchgate.net [researchgate.net]

- 28. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 29. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. MoKa - pKa modelling [moldiscovery.com]

- 31. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds [server.ccl.net]

- 32. acdlabs.com [acdlabs.com]

The Rising Therapeutic Tide: A Technical Guide to 6-Fluoro-Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The strategic introduction of a fluorine atom at the 6-position of this scaffold has unlocked a new wave of therapeutic potential, enhancing metabolic stability, binding affinity, and overall drug-like properties.[2][3] This guide provides an in-depth exploration of the burgeoning field of 6-fluoro-tetrahydroquinoline derivatives, synthesizing current research to illuminate their therapeutic promise, mechanisms of action, and the experimental methodologies underpinning their development.

The Strategic Advantage of the 6-Fluoro Substitution

Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—make it a valuable tool in drug design. When incorporated at the 6-position of the tetrahydroquinoline ring, it can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This often leads to improved pharmacokinetic profiles and enhanced interactions with biological targets.[3] The presence of fluorine can also modulate the acidity of nearby protons, potentially influencing binding interactions with target proteins.[4]

Synthesis of 6-Fluoro-Tetrahydroquinoline Derivatives

A common and effective method for the synthesis of the core 6-fluoro-1,2,3,4-tetrahydroquinoline structure involves the reduction of 6-fluoro-3,4-dihydroquinolin-2(1H)-one.[5]

Experimental Protocol: Synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline

Materials:

-

6-fluoro-3,4-dihydroquinolin-2(1H)-one

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diatomaceous earth

Procedure:

-

Suspend LiAlH4 (2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Slowly add a THF solution of 6-fluoro-3,4-dihydroquinolin-2(1H)-one (1 equivalent) to the LiAlH4 suspension while stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Carefully quench the reaction by the dropwise addition of a saturated sodium chloride solution.

-

Add ethyl acetate and filter the mixture through diatomaceous earth.

-

Separate the organic phase from the filtrate and wash it sequentially with water and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 6-fluoro-1,2,3,4-tetrahydroquinoline.[5]

This core structure can then be further functionalized through various organic reactions to create a library of derivatives for biological screening.

Therapeutic Potential in Oncology

6-Fluoro-tetrahydroquinoline derivatives have demonstrated significant promise as anticancer agents, with activity reported against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Targeting Receptor Tyrosine Kinases

Several studies have highlighted the potential of tetrahydroquinoline derivatives to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8] The fluorine substituent can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase domain.

Induction of Apoptosis and Cell Cycle Arrest

A notable mechanism of action for some 6-fluoro-tetrahydroquinoline derivatives is the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain derivatives have been shown to trigger apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and the activation of caspases.[9] Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[8]

Inhibition of the mTOR Pathway

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth and is often hyperactivated in cancer.[10] Tetrahydroquinoline derivatives have been identified as potential mTOR inhibitors, offering a promising avenue for cancer therapy.[7][11] The incorporation of fluorine can contribute to the potency and selectivity of these inhibitors.[12]

Logical Workflow for Anticancer Drug Discovery with 6-Fluoro-Tetrahydroquinoline Derivatives

Caption: A streamlined workflow for the discovery and development of anticancer 6-fluoro-tetrahydroquinoline derivatives.

Neuroprotective Potential in Neurodegenerative Diseases

The blood-brain barrier permeability and neuroprotective properties of certain tetrahydroquinoline derivatives make them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][6][13]

Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is to inhibit the enzyme acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[14] Quinoline derivatives have been identified as potent AChE inhibitors, and the 6-fluoro substitution can enhance this activity.[15]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of action of 6-fluoro-tetrahydroquinoline derivatives as AChE inhibitors.

Antioxidant and Anti-inflammatory Properties

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Some tetrahydroquinoline derivatives have demonstrated antioxidant properties, scavenging harmful free radicals, and anti-inflammatory effects.[8][16] These multimodal properties make them particularly interesting for complex diseases like Alzheimer's.

Antimicrobial and Other Therapeutic Avenues

The fluoroquinolone class of antibiotics is well-established, and it is plausible that 6-fluoro-tetrahydroquinoline derivatives may also possess antibacterial activity.[17] Their ability to inhibit bacterial DNA gyrase is a potential mechanism of action.[18] Additionally, research has explored tetrahydroisoquinoline derivatives, close structural relatives, for a wide range of other biological activities, including anti-HIV, anti-inflammatory, and antitubercular effects, suggesting that the therapeutic potential of 6-fluoro-tetrahydroquinolines may extend beyond oncology and neurodegeneration.[19][20][21]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 6-fluoro-tetrahydroquinoline derivatives is still emerging, some general principles can be inferred from related compounds. The nature and position of substituents on the tetrahydroquinoline ring and any appended aromatic moieties play a crucial role in determining biological activity and target selectivity.[2][22] For example, in some anticancer derivatives, the substitution pattern on an aniline ring attached to the tetrahydroquinoline core significantly impacts cytotoxicity.[2]

Future Directions

The field of 6-fluoro-tetrahydroquinoline derivatives is ripe with opportunities for further research and development. Key future directions include:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of derivatives are needed to fully explore their therapeutic potential.

-

Target Identification and Validation: For derivatives with promising phenotypic effects, the identification and validation of their specific molecular targets are crucial.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: The broad biological activities of the tetrahydroquinoline scaffold suggest that 6-fluoro derivatives may have applications in other disease areas, such as infectious and inflammatory diseases.

References

-

Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024, July 15). PubMed. Retrieved February 21, 2024, from [Link]

-

Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

-

Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2025, April 28). ACS Publications. Retrieved February 21, 2024, from [Link]

-

Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024, September 1). ScienceDirect. Retrieved February 21, 2024, from [Link]

-

(PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 10). ResearchGate. Retrieved February 21, 2024, from [Link]

-

(PDF) New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022, April 4). Academia.edu. Retrieved February 21, 2024, from [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. Retrieved February 21, 2024, from [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). J Org Pharm Chem. Retrieved February 21, 2024, from [Link]

-

Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (2022, December 20). Taylor & Francis Online. Retrieved February 21, 2024, from [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026, January 3). ResearchGate. Retrieved February 21, 2024, from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]

-

6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. (2000, August 15). PubMed. Retrieved February 21, 2024, from [Link]

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020, June 17). Walsh Medical Media. Retrieved February 21, 2024, from [Link]

-

Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. (2010, August 12). PubMed. Retrieved February 21, 2024, from [Link]

-

Cas 199186-69-1,(R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | lookchem. (n.d.). LookChem. Retrieved February 21, 2024, from [Link]

-

Certain anticancer drug structures of quinoline derivatives I-VI and... (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

-

New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025, March 15). PubMed. Retrieved February 21, 2024, from [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023, December 12). ACS Publications. Retrieved February 21, 2024, from [Link]

-

Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

-

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

- WO2020028461A1 - Tetrahydroquinolino derivatives for the treatment of metastatic and chemoresistant cancers. (n.d.). Google Patents.

Sources

- 1. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 50396-67-3 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 5. 6-FLUORO-1,2,3,4-TETRAHYDROQUINOLINE | 59611-52-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 13. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. chemimpex.com [chemimpex.com]

- 17. researchgate.net [researchgate.net]

- 18. 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

This guide provides a comprehensive analysis of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will dissect its structural features, predict its physicochemical and spectroscopic properties, and explore its potential as a valuable building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's core characteristics.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These molecules exhibit a wide range of therapeutic applications, including antibacterial, antiviral, antimalarial, and antitumor activities.[1] The introduction of a fluorine atom at the 6-position and an amine group at the 4-position of the tetrahydroquinoline core in 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine is expected to significantly modulate its physicochemical and pharmacological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3] The primary amine at the 4-position provides a key site for further chemical modification and potential interactions with biological targets.

Molecular Structure and Conformation

The core structure of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (a piperidine ring).

Key Structural Features:

-

Aromatic Ring: The benzene ring is substituted with a fluorine atom at the 6-position. This electron-withdrawing group influences the electron density of the aromatic system and the overall basicity of the molecule.

-

Saturated Heterocycle: The 1,2,3,4-tetrahydroquinoline portion of the molecule contains a chiral center at the C4 position, where the amine group is attached. Therefore, this compound can exist as a pair of enantiomers. The tetrahydropyridine ring typically adopts a half-chair conformation.[4]

-

Amine Substituent: The primary amine at the C4 position is a key functional group that imparts basicity to the molecule and serves as a handle for derivatization.

Caption: Chemical structure of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₉H₁₁FN₂ | Based on chemical structure |

| Molecular Weight | 166.20 g/mol | Based on chemical formula |

| Appearance | White to pale yellow solid | Similar to related compounds[5] |

| Melting Point | Expected to be a solid at room temperature | Similar to related compounds[5] |

| LogP | ~1.5 - 2.5 | Addition of a polar amine group will likely decrease the LogP compared to the parent 6-fluoro-1,2,3,4-tetrahydroquinoline. |

| pKa | ~8.5 - 9.5 (for the aliphatic amine) | The electron-withdrawing fluorine on the aromatic ring will slightly decrease the basicity of the aliphatic amine compared to the unsubstituted analog. |

Synthesis Strategy

A plausible synthetic route to 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine would likely involve a multi-step process starting from a commercially available precursor, such as 6-fluoro-1,2,3,4-tetrahydroquinoline.

Caption: Proposed synthetic workflow for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.

Protocol: Hypothetical Synthesis

-

Oxidation: 6-Fluoro-1,2,3,4-tetrahydroquinoline can be oxidized at the 4-position to yield the corresponding ketone, 6-fluoro-1,2,3,4-tetrahydroquinolin-4-one. This transformation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or chromium-based reagents. The reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

-

Reductive Amination: The resulting ketone intermediate would then undergo reductive amination. This is a powerful reaction for the formation of amines. The ketone would be reacted with a source of ammonia (e.g., ammonium acetate) or a protected amine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This one-pot reaction would introduce the amine group at the 4-position.

-

Purification: The final product, 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine, would be purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine would be confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.2 | m | |

| NH (aliphatic) | 1.5 - 3.0 (broad) | s | |

| NH₂ | 1.0 - 2.5 (broad) | s | |

| H4 | 3.5 - 4.0 | m | |

| H2 | 3.0 - 3.5 | m | |

| H3 | 1.8 - 2.5 | m |

Rationale: The aromatic protons will appear in the downfield region. The protons on the saturated ring will be in the upfield region. The proton at C4 (H4), being adjacent to the amine group, will be deshielded compared to the other aliphatic protons. The broadness of the NH and NH₂ signals is due to quadrupole broadening and proton exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 150 |

| C-F | 155 - 165 (with ¹JCF coupling) |

| C4 | 45 - 55 |

| C2 | 40 - 50 |

| C3 | 25 - 35 |

Rationale: The aromatic carbons will resonate in the typical downfield region. The carbon attached to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant. The aliphatic carbons will appear in the upfield region, with the C4 carbon being deshielded due to the attached nitrogen atom.

Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the compound.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 167.10 |

Rationale: In positive ion mode ESI-MS, the molecule is expected to be readily protonated at one of the nitrogen atoms to give the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| N-H stretch (secondary amine) | 3200 - 3400 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-F stretch | 1000 - 1200 |

Applications in Drug Discovery

The 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the primary amine allows for the facile introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Neuropharmacology: The tetrahydroquinoline core is found in compounds targeting central nervous system (CNS) disorders.[3] The fluorine atom can enhance blood-brain barrier permeability, making this scaffold attractive for developing drugs for neurological conditions.

-

Oncology: Derivatives of tetrahydroquinoline have been investigated as anticancer agents.[6] The 4-amino substituent could be modified to interact with specific targets in cancer cells.

-

Infectious Diseases: The tetrahydroquinoline nucleus is present in antimalarial and antibacterial agents.[1] New derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine could be synthesized and screened for activity against various pathogens.

Caption: Potential drug discovery pathways for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.

Conclusion

6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine represents a valuable and versatile chemical entity with significant potential in drug discovery and development. Its unique combination of a fluorinated tetrahydroquinoline core and a reactive primary amine at the 4-position makes it an attractive starting point for the synthesis of diverse compound libraries. The predictive analysis of its physicochemical and spectroscopic properties provided in this guide serves as a foundational resource for researchers working with this and related molecules. Further experimental validation of these predictions will be crucial in fully elucidating the chemical and biological profile of this promising compound.

References

-

SpectraBase. (n.d.). 6-fluoro-2-methyl-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Razak, M. A. J. A., & Kadhum, M. A. (2020). Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology, 14(4). Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Acta Crystallographica Section E. (2014). Crystal structure of 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Retrieved from [Link]

-

Molecules. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Retrieved from [Link]

Sources

- 1. medicopublication.com [medicopublication.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Crystal structure of 1-[(2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Fluoro-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Scaffold Profile: 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine

Executive Summary

The 6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine (6-F-THQ-4-NH2) scaffold represents a high-value pharmacophore in modern drug discovery.[1] Belonging to the privileged class of tetrahydroquinolines (THQs), this specific core integrates three critical design elements: a conformationally restricted aniline, a metabolically strategic fluorine substitution at the C6 position, and a versatile primary amine vector at C4.

This guide provides a technical deep-dive into the synthesis, structure-activity relationship (SAR), and therapeutic utility of this scaffold. It is designed for medicinal chemists seeking to exploit this framework for kinase inhibition (e.g., mTOR, PI3K), GPCR modulation, and infectious disease targets.

Structural Analysis & Pharmacophore Logic

The "Privileged" Nature of the Core

The 1,2,3,4-tetrahydroquinoline ring system is ubiquitous in natural products (e.g., angustureine, virantmycin) and synthetic drugs.[2][3] The 6-F-THQ-4-NH2 variant offers distinct advantages over the unsubstituted parent:

| Structural Feature | Medicinal Chemistry Function |

| C6-Fluorine | Metabolic Blocking: Prevents para-hydroxylation relative to the aniline nitrogen, a common metabolic soft spot (Phase I metabolism).Electronic Modulation: Lowers the pKa of the N1 aniline, reducing potential toxicity associated with electron-rich anilines (e.g., quinone imine formation). |

| C4-Amine | Vectorization: Provides a handle for extending the molecule into solvent-exposed regions or specific binding pockets (e.g., the ribose-binding pocket of kinases).Stereogenicity: The C4 carbon is chiral, allowing for the design of enantioselective ligands that exploit specific 3D spatial constraints. |

| N1-Position | Capping: Acts as a nucleophile for diverse capping groups (ureas, amides, sulfonamides) to interact with hydrophobic regions or "hinge" regions in kinases. |

Pharmacophore Map

The following diagram illustrates the functional vectors of the scaffold.

Figure 1: Pharmacophore vector analysis of the 6-fluoro-tetrahydroquinolin-4-amine scaffold.

Synthetic Methodologies

Accessing the 4-amino-6-fluoro-THQ core typically proceeds via the 4-ketone intermediate. The choice of route depends on the desired substitution at C2 and the need for enantiopurity.

Primary Route: Reductive Amination of 6-Fluoro-4-chromanone/quinolinone

This is the most robust method for generating libraries. It begins with the commercially available 6-fluoro-2,3-dihydroquinolin-4(1H)-one.

Workflow Diagram

Figure 2: General reductive amination workflow.

Detailed Experimental Protocol

Objective: Synthesis of rac-6-fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride.

Reagents:

-

6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

-

Methanol (anhydrous)

-

HCl (4M in dioxane)

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 6-fluoro-2,3-dihydroquinolin-4(1H)-one (1.65 g, 10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (7.7 g, 100 mmol) in one portion.

-

Equilibration: Stir the mixture at room temperature for 30 minutes under nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C. Carefully add NaBH3CN (0.94 g, 15 mmol) portion-wise. Caution: Cyanide generation is possible; use a vented hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor consumption of ketone by TLC (50% EtOAc/Hexanes).

-

Quench: Quench with 1N NaOH until pH > 10.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. The crude amine is often an oil.

-

Salt Formation: Dissolve the crude oil in minimal diethyl ether/DCM. Add 4M HCl in dioxane dropwise at 0°C. The precipitate is filtered and washed with ether to yield the dihydrochloride salt.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the ketone signal and the appearance of the C4-H methine proton (multiplet around 4.2–4.5 ppm).

-

MS (ESI): [M+H]+ = 167.1.

Therapeutic Applications & Case Studies

Kinase Inhibition (mTOR/PI3K)

The THQ scaffold mimics the adenine ring of ATP. In mTOR inhibitors, the N1 position often binds to the hinge region of the kinase, while the C4-amine extends into the ribose pocket, interacting with Asp/Glu residues.

-

Mechanism: The 6-fluorine atom modulates the electron density of the aromatic ring, influencing the strength of the N1-hinge hydrogen bond. It also fills small hydrophobic pockets often found near the gatekeeper residue.

-

Reference: Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor.[4] (Future Med Chem, 2022).[4][5]

Antimalarial Agents

The Medicines for Malaria Venture (MMV) Pathogen Box contains THQ derivatives (e.g., MMV692140) with potent activity against Plasmodium falciparum.

-

SAR Insight: Substitution at the 6-position is critical. While 6-H and 6-OMe variants exist, the 6-Fluoro analog often provides the optimal balance of lipophilicity (LogP) and metabolic stability, preventing rapid clearance in vivo.

Epac Inhibitors

Specific 6-fluoro-THQ derivatives have been identified as inhibitors of Epac (Exchange Protein directly Activated by cAMP) .[1]

-

Significance: Epac involves cAMP signaling pathways distinct from PKA. Inhibitors here are valuable probes for studying cardiac hypertrophy and pancreatic insulin secretion.

References

-

Synthesis & Domino Reactions: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... PMC. Available at: [Link]

-

Kinase Inhibition: Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer.[4] Future Med Chem. Available at: [Link][4]

-

Antimalarial Activity: Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box. PMC. Available at: [Link]

-

Chemical Properties: 6-Fluoro-1,2,3,4-tetrahydroquinoline Compound Summary. PubChem.[6] Available at: [Link]

Sources

- 1. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 50396-67-3 | Benchchem [benchchem.com]

- 4. Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | CID 591684 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enhancing Metabolic Stability of Tetrahydroquinoline Amines Through Strategic Fluorination

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for evaluating and enhancing the metabolic stability of fluorinated tetrahydroquinoline amines. We will delve into the underlying metabolic pathways, the strategic role of fluorine in mitigating metabolic liabilities, and detailed protocols for robust in vitro assessment.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, achieving a desirable pharmacokinetic profile is as crucial as attaining high potency and selectivity. A key determinant of a drug's in vivo behavior is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] Compounds with low metabolic stability are often rapidly cleared from the body, leading to short half-lives and poor oral bioavailability, which can hinder the development of a viable drug candidate.[2][3]

The liver is the primary site of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to functionalize and detoxify xenobiotics, preparing them for excretion.[4][5] Early assessment of metabolic stability using in vitro systems is therefore an indispensable step to identify and address metabolic liabilities, guiding medicinal chemistry efforts to optimize drug candidates.[1][3][4][6]

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, but like many nitrogen-containing heterocycles, it can be prone to metabolic degradation. A powerful and widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms at or near metabolically vulnerable positions.[7][8][9] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can be leveraged to block sites of metabolism, modulate physicochemical properties, and ultimately improve a compound's pharmacokinetic profile.[8][9][10][11]

Section 1: Understanding the Metabolic Landscape

Metabolic Pathways of Tetrahydroquinoline Amines

The tetrahydroquinoline nucleus and its associated amine functionalities present several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes, which are the main drivers of Phase I metabolism.[12][13] Understanding these "metabolic soft spots" is the first step in designing more robust molecules.

Common metabolic pathways include:

-

Aromatic Hydroxylation: CYP enzymes frequently oxidize electron-rich aromatic rings. For tetrahydroquinolines, this typically occurs on the benzene ring portion of the scaffold.[14]

-

Oxidation of the Alicyclic Ring: The saturated portion of the tetrahydroquinoline ring is susceptible to hydroxylation at positions adjacent to the nitrogen atom or the aromatic ring.

-

N-Dealkylation: If the amine is secondary or tertiary, the removal of alkyl groups is a very common metabolic route mediated by CYPs.

-

N-Oxidation: The nitrogen atom itself can be directly oxidized.

The specific sites and rates of metabolism are dictated by the overall electronic and steric properties of the molecule and its affinity for the active sites of various CYP isoforms.[15]

The Strategic Impact of Fluorination

The introduction of fluorine can profoundly alter a molecule's metabolic fate through several mechanisms.[10][16] This is not simply due to the strength of the C-F bond, but a combination of effects that influence enzyme-substrate interactions.[15]

-

Metabolic Blocking: Replacing a C-H bond at a site of oxidative metabolism with a much stronger C-F bond (bond energy ~485 kJ/mol for C-F vs. ~416 kJ/mol for C-H) makes enzymatic C-H abstraction significantly more difficult, effectively "blocking" that metabolic pathway.[7][9][10] This is the most direct application for improving stability.[11]

-

Electronic Modulation: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the molecule.[7] This can deactivate an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[17] This electronic perturbation can also lower the pKa of nearby amines, which can influence binding to metabolizing enzymes.[7]

-

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme, thereby reducing the rate of metabolism.[17]

The diagram below illustrates how strategic fluorination can shield a hypothetical tetrahydroquinoline amine from common metabolic attacks.

Caption: Metabolic liabilities and the protective mechanisms of fluorination.

Section 2: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of drug candidates, in vitro assays using liver-derived preparations are essential.[18] The two most common systems are liver microsomes and hepatocytes.[19]

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes, particularly CYPs.[20] They are cost-effective and suitable for high-throughput screening of CYP-mediated metabolism.[21] However, they lack Phase II enzymes and the cellular context of intact cells.

-

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[5][22][23] They provide a more comprehensive and physiologically relevant model of hepatic metabolism but are more expensive and have lower throughput.[23][24]

Protocol: Liver Microsomal Stability Assay

This protocol describes a typical procedure for determining metabolic stability using pooled human liver microsomes (HLM). The goal is to measure the rate of disappearance of the parent compound over time.

Causality Behind Choices:

-

NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes. Incubations are run with and without NADPH to distinguish between enzymatic degradation and chemical instability.[25]

-

37°C Incubation: This temperature is used to mimic physiological conditions.

-

Quenching with Cold Acetonitrile: This step has a dual purpose: the cold temperature and organic solvent halt all enzymatic activity, and the acetonitrile precipitates proteins, clarifying the sample for analysis.[24]

-

Internal Standard (IS): The IS is added after quenching to control for variations in sample processing and instrument response during LC-MS/MS analysis.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for a typical microsomal stability assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute in buffer to an intermediate concentration.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[26]

-

Prepare an NADPH regenerating solution or a direct NADPH solution (e.g., 10 mM in buffer).

-

Prepare the termination solution: cold acetonitrile containing a suitable internal standard (a structurally unrelated compound with good ionization efficiency).

-

-

Incubation Setup:

-

In a 96-well plate, add the liver microsome suspension and the test compound solution. The final concentration of microsomes should be ~0.5 mg/mL and the test compound ~1 µM.[25]

-

Include control wells: a negative control without NADPH to check for non-CYP degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil, imipramine).[25][27]

-

Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath or incubator.[27]

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative control). This is time zero (T=0).

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation plate to a collection plate containing the cold termination solution.[21][25]

-

-

Sample Processing and Analysis:

-

Once all time points are collected, seal and centrifuge the collection plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound to the internal standard at each time point.[28][29]

-

Protocol: Hepatocyte Stability Assay

This protocol uses cryopreserved hepatocytes to provide a more complete metabolic picture, including both Phase I and Phase II pathways.

Causality Behind Choices:

-

Cryopreserved Hepatocytes: Offer convenience and retain enzymatic activities similar to fresh hepatocytes.[22] They provide the full cellular machinery for metabolism.

-

CO2 Incubator: Maintains the pH of the culture medium and cell viability during the incubation period.

-

Longer Incubation Times: Hepatocyte assays are often run for longer periods (e.g., up to 4 hours) to capture the metabolism of more stable compounds and the formation of secondary (Phase II) metabolites.[18][30]

Step-by-Step Methodology:

-

Reagent and Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

-

Perform a cell count and viability check (e.g., using Trypan Blue). Cell viability should be high (>80%).

-

Dilute the hepatocyte suspension to the desired final density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[22][31]

-

Prepare the test compound solution in the incubation medium at a final concentration of ~1 µM.

-

-

Incubation:

-

Add the hepatocyte suspension to a 96-well plate.[22]

-

Add the test compound solution to initiate the reaction. Also include positive controls (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) and vehicle controls.[24]

-

Place the plate in a humidified 37°C, 5% CO2 incubator on an orbital shaker to keep the cells in suspension.[5]

-

-

Sampling and Termination:

-

Sample Processing and Analysis:

-

Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).

-

Analyze by LC-MS/MS to quantify the parent compound remaining over time.[5]

-

Section 3: Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate at which the compound is metabolized. This is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).[6]

-

Plot the Data: For each compound, plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

-

Determine the Slope: The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate Half-Life (t½):

-

t½ = 0.693 / k

-

A longer half-life indicates greater metabolic stability.[21]

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint is a measure of the inherent ability of the liver to metabolize a drug.[20]

-

For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in incubation)

-

For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (incubation volume in µL / number of hepatocytes in millions)[22][31]

-

A lower CLint value signifies better metabolic stability.[21]

-

Data Presentation

Quantitative data should be summarized in a clear, structured table to allow for easy comparison across a series of compounds. This facilitates the establishment of structure-activity relationships (SAR) and structure-metabolism relationships (SMR).

Table 1: Sample Metabolic Stability Data for a Series of Fluorinated Tetrahydroquinolines

| Compound ID | Substitution Pattern | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |

| THQ-001 | Unsubstituted | 12 | 115.5 | 25 | 55.4 |

| THQ-002 | 6-Fluoro | 45 | 30.8 | 80 | 17.3 |

| THQ-003 | 8-Fluoro | 28 | 49.5 | 55 | 25.2 |

| THQ-004 | 6-Trifluoromethyl | > 60 | < 23.1 | > 120 | < 11.6 |

Interpretation:

-

The unsubstituted parent compound THQ-001 is rapidly metabolized.

-

Introducing a fluorine at the 6-position (THQ-002 ) significantly improves stability, suggesting the 6-position may be a primary site of aromatic hydroxylation.

-

Fluorination at the 8-position (THQ-003 ) also improves stability, but to a lesser extent.

-

The electron-withdrawing trifluoromethyl group at the 6-position (THQ-004 ) provides the greatest stability, likely by both sterically blocking and electronically deactivating the ring, leading to a much lower intrinsic clearance.[11]

Conclusion

Evaluating and optimizing the metabolic stability of lead compounds is a cornerstone of modern drug discovery. For scaffolds like tetrahydroquinoline amines, which possess inherent metabolic liabilities, strategic fluorination is a proven and effective tactic. By understanding the common metabolic pathways and leveraging the unique properties of fluorine to block these routes, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles.

The robust in vitro protocols detailed in this guide, using both liver microsomes and hepatocytes, provide a reliable system for quantifying metabolic stability. When the data from these assays are used to calculate key parameters like half-life and intrinsic clearance, they offer clear, actionable insights that can guide the drug development process, ultimately reducing attrition and increasing the probability of success in clinical development.

References

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.

- Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.

- Domainex. (n.d.). Hepatocyte Stability Assay.

- Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview.

- Singh, I., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Asian Journal of Organic & Medicinal Chemistry.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology.

- Park, B. K., & Kitteringham, N. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology.

- Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Cyprotex. (n.d.). Microsomal Stability.

- Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology.

- Al-Salami, H., & Butt, G. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology.

- Admescope. (n.d.). Services for in vitro Metabolism research.

- BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations.

- Bienta. (n.d.). Hepatocyte Stability (mouse, rat).

- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

- Unknown Author. (n.d.). bioanalytical extraction methods and validation parameters.pptx. SlideShare.

- Vilas, J. S., & Martin, R. E. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

- Singh, V., & Jain, R. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods.

- Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.

- Cyprotex. (n.d.). Hepatocyte Stability.

- Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

- Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse.

- Tupertsev, B., & Osipenko, S. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.

- Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- Creative Bioarray. (n.d.). Microsomal Stability Assay.

- Jeschke, P. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA.

- Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

- Vilas, J. S., & Martin, R. E. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.

- Kirk, D. L. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.

- Chen, Y. Z., et al. (n.d.). The proposed mechanistic pathways for the oxidation of 1,2,3,4‐tetrahydroquinoline (THQ, 1) by CYP102A1. ResearchGate.

- Walsh, C. (2021). Nitrogen Heterocycles. The Chemical Biology of Nitrogen. The Royal Society of Chemistry.

- Hertweck, C. (2009). Biosynthesis of oxygen and nitrogen-containing heterocycles in polyketides. Natural Product Reports.

- Pautienius, A., & D'Annessa, I. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

- Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate.

- Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.

- Merck Millipore. (n.d.). Metabolic Stability Assays.

- Fiveable. (2025, August 15). Cytochrome P450 enzymes | Medicinal Chemistry Class Notes....

- Wang, J. S., et al. (2015). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on ... International Journal of Molecular Sciences.

- Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceuticals.

- Tyndale, R. F., & Miksys, S. (2011). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. Journal of Psychiatry & Neuroscience.

- Wang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.

- BOC Sciences. (2025, October 30). Top Nitrogen Heterocycles in Modern Drugs.

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. annualreviews.org [annualreviews.org]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. fiveable.me [fiveable.me]

- 13. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. nuvisan.com [nuvisan.com]

- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Hepatocyte Stability (mouse, rat) | Bienta [bienta.net]

- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. researchgate.net [researchgate.net]

- 27. protocols.io [protocols.io]

- 28. b-ac.co.uk [b-ac.co.uk]

- 29. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]

- 30. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 31. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Comprehensive Technical Guide on 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine: Molecular Characterization and Synthetic Workflows

Executive Summary

In contemporary drug discovery, the functionalization of privileged scaffolds is a cornerstone of rational drug design. 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (CAS: 1243359-88-7) represents a highly versatile, stereochemically rich building block[1]. By combining the conformational flexibility of a partially saturated bicyclic system with the metabolic stability imparted by fluorine and the functional handle of a primary amine, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and novel antimicrobial agents. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies.

Molecular Architecture and Physicochemical Profiling

As an Application Scientist, establishing the precise molecular identity of a compound is the first step in assay development and synthetic planning.

Derivation of Formula and Molecular Weight

The molecular formula C₉H₁₁FN₂ is derived systematically through the structural evolution of the parent heterocycle:

-

Base Scaffold: The 1,2,3,4-tetrahydroquinoline core contributes a base formula of C₉H₁₁N.

-

Halogenation: Substitution of a hydrogen atom at the C6 position on the aromatic ring with a fluorine atom shifts the formula to C₉H₁₀FN.

-

Amination: The installation of a primary amine (-NH₂) at the benzylic C4 position replaces a methine proton. The addition of one nitrogen and two hydrogens, minus the displaced proton, yields the final formula of C₉H₁₁FN₂ [2].

The exact molecular weight is calculated based on the standard atomic weights: Carbon (9 × 12.011), Hydrogen (11 × 1.008), Fluorine (1 × 18.998), and Nitrogen (2 × 14.007), resulting in 166.20 g/mol [2].

Quantitative Data Summary

| Property | Value | Scientific Relevance |

| Compound Name | 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine | IUPAC Nomenclature |

| CAS Registry Number | 1243359-88-7 | Unique identifier for sourcing[1] |

| Molecular Formula | C₉H₁₁FN₂ | Stoichiometric basis for reactions[2] |

| Molecular Weight | 166.20 g/mol | Required for molarity/yield calculations[2] |

| Exact Mass | 166.0906 Da | Target for High-Resolution Mass Spec (HRMS) |

| Topological Polar Surface Area | ~38.0 Ų | Indicates excellent membrane permeability |

| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong target-protein interactions |

Pharmacological Rationale: Structural Significance

Every functional group in 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine serves a specific, causal purpose in medicinal chemistry:

-

The Tetrahydroquinoline Core: Unlike fully aromatic quinolines, the partially saturated ring introduces an sp³-hybridized carbon framework. This provides 3D conformational vectors, allowing the molecule to escape "flatland" and bind to complex protein pockets with higher selectivity.

-

6-Fluoro Substitution: The C6 position is highly susceptible to cytochrome P450-mediated oxidative metabolism (para-hydroxylation). Introducing a highly electronegative, sterically compact fluorine atom blocks this metabolic liability, significantly enhancing the in vivo half-life of derived drugs. Furthermore, the C–F bond lowers the pKa of the adjacent aromatic amine, modulating the molecule's overall basicity.

-

4-Amine Functionalization: The primary amine at C4 acts as a critical vector for divergent synthesis. It allows for rapid derivatization via amide coupling, reductive amination, or urea formation. Biologically, it serves as a potent hydrogen bond donor/acceptor, often interacting with key aspartate or glutamate residues in kinase hinge regions.

Synthetic Methodologies and Experimental Workflows

Direct reductive amination of 6-fluoro-2,3-dihydroquinolin-4(1H)-one with ammonia often leads to the formation of undesired secondary amine dimers due to the high reactivity of the primary amine intermediate. To ensure high chemoselectivity and yield, a two-step oxime formation and subsequent reduction protocol is the field-standard.

Step-by-Step Experimental Protocol

Step 1: Oxime Formation (Intermediate Stabilization)

-

Suspend 6-fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in absolute ethanol.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 1.5 eq) to buffer the reaction.

-

Reflux the mixture for 2-4 hours. The causality here is critical: the oxime intermediate is electronically stable and sterically prevents dimerization, acting as a dedicated trap for the ketone.

-

Quench with water, filter the precipitated oxime, and dry under a vacuum.

Step 2: Catalytic Hydrogenation

-

Dissolve the oxime intermediate in methanol.

-

Add a catalytic amount of Raney-Nickel or 5% Pd/C. Expert Note: If using Pd/C, maintain mild hydrogen pressure (1 atm) to prevent the reductive defluorination of the C6-fluorine, a common side reaction under harsh conditions.

-

Stir under H₂ atmosphere at room temperature until hydrogen uptake ceases.

-

Filter through a Celite pad to remove the catalyst and concentrate the filtrate.

Workflow Visualization

Figure 1: Two-step synthetic workflow for 6-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the purification and validation steps must act as a self-validating system.

Orthogonal Acid-Base Purification: By exploiting the differential pKa of the newly formed primary aliphatic amine at C4 (pKa ~9-10) versus the secondary aromatic amine of the tetrahydroquinoline core (pKa ~4-5), an acid-base extraction serves as an intrinsic validation step. Partitioning the crude mixture in 1M HCl selectively protonates the C4-amine, driving it into the aqueous phase while unreacted ketone or oxime remains in the organic phase. Subsequent basification of the aqueous layer (pH 12) precipitates the pure target compound. If precipitation occurs, the reduction was successful.

Spectroscopic Validation:

-

LC-MS: Confirms the molecular weight. The expected pseudo-molecular ion [M+H]⁺ is 167.1 m/z .

-

¹H NMR (DMSO-d₆): The disappearance of the oxime/ketone signals and the appearance of a distinct methine triplet/multiplet at ~3.8 ppm (C4-H) alongside a broad singlet at ~1.5-2.0 ppm (NH₂ protons, exchangeable with D₂O) confirms the primary amine.

-

¹⁹F NMR: A distinct singlet at approximately -120 to -125 ppm confirms the retention of the critical C6-fluorine atom, validating that no defluorination occurred during hydrogenation.

References

Sources

The Strategic Role of Fluorine Substitution in Tetrahydroquinoline Scaffold Optimization: A Mechanistic Guide to Enhancing Binding Affinity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper